molecular formula C30H46O4 B1254740 Kadsuracoccinic acid C

Kadsuracoccinic acid C

Cat. No.: B1254740
M. Wt: 470.7 g/mol
InChI Key: JGNPDWQZTUZFHK-FLBFYCMKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kadsuracoccinic acid C is a triterpenoid compound isolated from the medicinal plant Kadsura coccinea. This compound belongs to the lanostane-type triterpenoids, which are known for their diverse biological activities. This compound has garnered interest due to its potential pharmacological properties, including anti-inflammatory, anti-tumor, and antioxidant effects .

Scientific Research Applications

Kadsuracoccinic acid C has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: Kadsuracoccinic acid C is typically isolated from the plant Kadsura coccinea through a series of extraction and purification processes. The plant material is first subjected to solvent extraction, often using ethanol or methanol. The crude extract is then fractionated using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) to isolate the pure compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources. advancements in synthetic biology and chemical synthesis may pave the way for industrial production in the future .

Chemical Reactions Analysis

Types of Reactions: Kadsuracoccinic acid C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of Kadsuracoccinic acid C involves multiple molecular targets and pathways:

  • Anti-inflammatory:

Properties

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

(E,6R)-6-[(3R,3aR,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C30H46O4/c1-19(2)22-11-12-25-24(28(22,5)16-15-26(31)32)14-18-29(6)23(13-17-30(25,29)7)20(3)9-8-10-21(4)27(33)34/h10,14,20,22-23,25H,1,8-9,11-13,15-18H2,2-7H3,(H,31,32)(H,33,34)/b21-10+/t20-,22+,23-,25-,28+,29-,30+/m1/s1

InChI Key

JGNPDWQZTUZFHK-FLBFYCMKSA-N

Isomeric SMILES

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C

SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC(C3(C)CCC(=O)O)C(=C)C)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC(C3(C)CCC(=O)O)C(=C)C)C)C

Synonyms

kadsuracoccinic acid C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kadsuracoccinic acid C
Reactant of Route 2
Kadsuracoccinic acid C
Reactant of Route 3
Kadsuracoccinic acid C
Reactant of Route 4
Kadsuracoccinic acid C
Reactant of Route 5
Kadsuracoccinic acid C
Reactant of Route 6
Reactant of Route 6
Kadsuracoccinic acid C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.